![molecular formula C17H19N3O3 B5579484 N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

N-[4-(diethylamino)phenyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

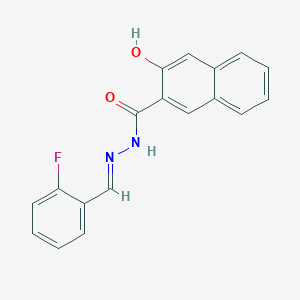

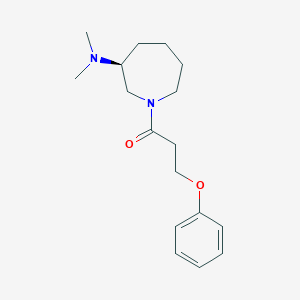

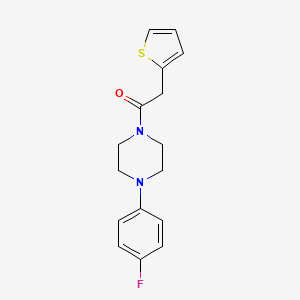

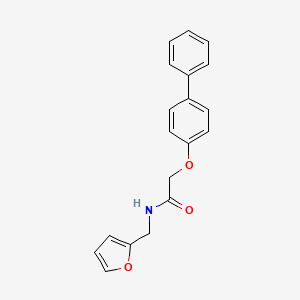

The synthesis of compounds similar to N-[4-(Diethylamino)phenyl]-4-nitrobenzamide often involves multi-step chemical processes that aim to introduce specific functional groups to achieve desired chemical structures and properties. For example, the synthesis of 4-nitro-N-phenylbenzamides has been reported, showcasing methods to integrate nitro and benzamide functional groups into the compound (Bailleux et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds like N-[4-(Diethylamino)phenyl]-4-nitrobenzamide has been characterized using various techniques, including X-ray diffraction studies. These studies provide detailed information on the arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Samimi & Yamin, 2014).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(Diethylamino)phenyl]-4-nitrobenzamide or similar compounds include transformations that exploit the reactivity of the nitro and benzamide groups. These reactions can lead to the synthesis of various derivatives with potential biological activities (Likhosherstov et al., 2014).

Physical Properties Analysis

The physical properties of N-[4-(Diethylamino)phenyl]-4-nitrobenzamide, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. Studies on similar compounds have detailed these properties, providing insights into how they may affect the compound's use and handling (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of N-[4-(Diethylamino)phenyl]-4-nitrobenzamide are influenced by its functional groups. Research on analogous compounds has explored these aspects, shedding light on how they interact with other chemicals and their potential uses in various applications (Duke & Codding, 1992).

Scientific Research Applications

Synthesis and Anticonvulsant Properties

A study explored the synthesis of 4-nitro-N-phenylbenzamides, including compounds structurally similar to N-[4-(diethylamino)phenyl]-4-nitrobenzamide, for their anticonvulsant properties. These compounds were evaluated in mice for their efficiency in the maximal electroshock-induced seizure (MES) test, revealing notable anticonvulsant potential without delving into drug use or dosage specifics (V. Bailleux et al., 1995).

Diagnostic Applications in Malignant Melanoma

Another application involves the biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide derivatives for malignant melanoma diagnosis using SPECT imaging. This research underscores the potential of N-[4-(diethylamino)phenyl]-4-nitrobenzamide analogues in enhancing diagnostic accuracy for melanoma, focusing on the synthesis and evaluation of these compounds without discussing their therapeutic use or side effects (Philippe Auzeloux et al., 1999).

Material Science: Corrosion Inhibition

In the realm of material science, N-Phenyl-4-nitrobenzamide derivatives, akin to N-[4-(diethylamino)phenyl]-4-nitrobenzamide, have been studied for their role as corrosion inhibitors. These compounds exhibit significant inhibition efficiency against the acidic corrosion of mild steel, offering insights into their utility in protecting metals from corrosion without addressing their pharmacological aspects (Ankush Mishra et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[4-(diethylamino)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-3-19(4-2)15-11-7-14(8-12-15)18-17(21)13-5-9-16(10-6-13)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDUEZIXWDLVNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)phenyl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)